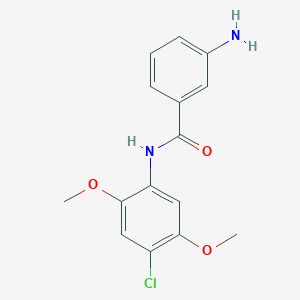
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3-aminobenzoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, inhibiting their activity or altering their function, which can lead to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can be compared with other similar compounds, such as:
3-amino-N-(2,4-dimethoxyphenyl)benzamide: This compound has a similar structure but lacks the chlorine atom, which can affect its reactivity and biological activity.
4-amino-N-(2,5-dimethoxyphenyl)benzamide: This compound has the amino group in a different position, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound is a benzamide derivative characterized by its unique substitution pattern, which includes a chloro group and two methoxy groups on the phenyl ring. This structural configuration is believed to influence its biological activity significantly.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that related benzamide derivatives can inhibit various cancer cell lines, including:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In one study, a related compound demonstrated an IC50 value of 36 µM against HCT-116 cells, indicating significant cytotoxicity . The mechanism often involves the induction of apoptosis through caspase activation pathways.
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study on related benzamide derivatives found effective inhibition against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Results indicated that certain derivatives exhibited potent antimicrobial effects, suggesting that this compound may share similar properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes or receptors involved in cancer progression and microbial resistance.
Enzyme Inhibition Studies
Table 1 summarizes the enzyme inhibition activities of related compounds:
| Compound Name | Target Enzyme | % Inhibition at 10 µM |
|---|---|---|
| Compound A | FMS | 82.5 ± 0.6 |
| Compound B | LCK | 81.4 ± 0.6 |
| Compound C | DAPK1 | 55 ± 1.1 |
These results highlight the potential for developing multi-targeted therapeutic agents based on the benzamide scaffold .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzamide derivatives, including those structurally similar to our compound. The study utilized various cancer cell lines and reported significant reductions in cell viability with treatment over a range of concentrations .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of substituted benzamides. The findings revealed that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria, supporting further exploration of their therapeutic potential .
Properties
Molecular Formula |
C15H15ClN2O3 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-8-12(14(21-2)7-11(13)16)18-15(19)9-4-3-5-10(17)6-9/h3-8H,17H2,1-2H3,(H,18,19) |
InChI Key |
FTVNDQCZRQODCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















